(3s,4s)-4-(Hydroxymethyl)pyrrolidin-3-ol
Overview
Description
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound this compound is notable for its hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis of orthogonally protected (3R,4R)- and (3S,4S)-trans-3-amino-4-hydroxypyrrolidines. This method includes the resolution of racemic compounds using lipase-catalyzed aminolysis, transesterification, or hydrolysis reactions . Another synthetic route involves the cyclization of N-protected (S)-Asparagine followed by N-benzylation and reduction to yield the desired chiral pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its use as an alpha-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing postprandial blood glucose levels . This mechanism is particularly relevant in the treatment of type 2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol include other chiral pyrrolidines such as (3R,4R)-trans-3-amino-4-hydroxypyrrolidine and various substituted pyrrolidines .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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